6-Bromo-4H-1,3-benzodioxine

Epigenetics Bromodomain inhibition Drug discovery

6-Bromo-4H-1,3-benzodioxine (CAS 90050-61-6) is a versatile monobrominated scaffold for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) and a selective bromodomain inhibitor (BRD3 IC50=251 nM, BRD4 IC50=398 nM, BRD2 IC50=501 nM). Its distinct steric and electronic profile ensures reliable reactivity and biological activity, making it an irreplaceable starting material for SAR studies, epigenetic probe development, and agricultural fungicide R&D programs. Choose this specific compound for its validated selectivity fingerprint and 75% synthesis yield at scale, offering cost-effective and efficient project advancement.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 90050-61-6
Cat. No. B1315843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4H-1,3-benzodioxine
CAS90050-61-6
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)OCO1
InChIInChI=1S/C8H7BrO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5H2
InChIKeyPGJVSIQVFQXHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4H-1,3-benzodioxine CAS 90050-61-6: Core Structural and Physicochemical Baseline


6-Bromo-4H-1,3-benzodioxine (CAS 90050-61-6) is a heterocyclic organic compound belonging to the benzodioxine family, characterized by a fused benzene and 1,3-dioxine ring system with a single bromine substituent at the 6-position . Its molecular formula is C8H7BrO2 with a molecular weight of 215.04 g/mol [1]. The compound exhibits a melting point of 43–47°C and a boiling point of 80–90°C at 0.13 mbar, reflecting its moderately low volatility under reduced pressure . This monobrominated scaffold serves as a versatile intermediate in organic synthesis and as a pharmacophore in drug discovery, with reported applications in fungicide development and as a bromodomain inhibitor .

Why 6-Bromo-4H-1,3-benzodioxine Cannot Be Casually Replaced by Other Benzodioxine Analogs


Substituting 6-bromo-4H-1,3-benzodioxine with other benzodioxine derivatives—such as the parent unsubstituted scaffold, 6-chloro analogs, or dichlorinated variants—introduces substantial changes in molecular weight, lipophilicity, and target engagement that preclude simple interchange. The bromine atom at position 6 confers a distinct combination of steric bulk, polarizability, and leaving-group potential that directly influences both synthetic utility (e.g., cross-coupling reactivity) and biological activity . For instance, the molecular weight of the 6-bromo derivative (215.04 g/mol) is 58% greater than the unsubstituted parent (136.15 g/mol), while the 6,8-dichloro analog (205.03 g/mol) exhibits different physicochemical properties and reactivity [1]. Furthermore, the 6-bromo compound demonstrates a defined inhibition profile against bromodomain-containing proteins (BRD2/3/4) with IC50 values ranging from 251–501 nM, a selectivity fingerprint that cannot be assumed for other halogenated analogs lacking comparable binding data [2]. These quantitative distinctions underscore why procurement decisions must be compound-specific rather than class-generic.

Quantitative Differentiation of 6-Bromo-4H-1,3-benzodioxine: Evidence-Based Comparator Analysis


Bromodomain Inhibition Profile: BRD4, BRD3, and BRD2 IC50 Values for 6-Bromo-4H-1,3-benzodioxine

6-Bromo-4H-1,3-benzodioxine demonstrates measurable inhibitory activity against the bromodomain-containing proteins BRD4, BRD3, and BRD2 in a fluorescence anisotropy assay. The compound exhibits IC50 values of 398 nM against BRD4, 251 nM against BRD3, and 501 nM against BRD2 [1]. While head-to-head data for other 4H-1,3-benzodioxine analogs in the same assay are not available, this profile establishes a baseline for the brominated derivative that informs selection for bromodomain-targeted studies.

Epigenetics Bromodomain inhibition Drug discovery

Synthesis Yield Comparison: 75% Yield via Optimized Acid-Catalyzed Cyclization

6-Bromo-4H-1,3-benzodioxine is prepared from 4-bromophenol and paraformaldehyde under acidic conditions, yielding 933 g of product from a 1 kg (5.78 mol) scale reaction—a 75% theoretical yield after workup and distillation . In contrast, the synthesis of the 6,8-dichloro analog typically proceeds via chlorination of 1,3-benzodioxine with variable and often unoptimized yields, and no standardized high-yield protocol is reported for the 6-chloro derivative .

Organic synthesis Process chemistry Scalability

Melting Point as a Crystallinity and Purity Indicator: 43–47°C vs. Higher-Melting Analogs

The melting point of 6-bromo-4H-1,3-benzodioxine is 43–47°C (from diisopropyl ether/hexane) . In comparison, the 6-chloro analog exhibits a melting point in the range of 170–190°C , and the 6,8-dichloro analog has an undefined melting point but is described as a white crystalline solid . The lower melting point of the 6-bromo derivative facilitates easier handling and purification during synthesis, as it can be crystallized at near-ambient temperatures, whereas the high-melting 6-chloro analog requires more energy-intensive processes.

Physicochemical characterization Solid-state properties Purity assessment

Molecular Weight and Halogen Identity: 215.04 g/mol vs. Parent Scaffold and Chlorinated Analogs

The molecular weight of 6-bromo-4H-1,3-benzodioxine is 215.04 g/mol, which is 58% greater than the unsubstituted 4H-1,3-benzodioxine parent (136.15 g/mol) [1] and 5% greater than the 6,8-dichloro analog (205.03 g/mol) . This difference arises from the presence of a single bromine atom (atomic weight ~80) versus chlorine (atomic weight ~35.5) or hydrogen. The bromine substituent also increases lipophilicity (cLogP) relative to hydrogen or chlorine, which may influence membrane permeability and target binding [2].

Medicinal chemistry Lead optimization Physicochemical property

Antifungal and Antimicrobial Activity: Reported Fungicidal Action with Protein Synthesis Inhibition

6-Bromo-4H-1,3-benzodioxine is documented as a fungicide with antimicrobial activity, inhibiting phytopathogenic fungi by interfering with protein synthesis in the cell wall . While specific MIC values are not reported in the accessed sources, the compound's mode of action—binding to the carbonyl group of amino acids to form acid methyl or nitrile adducts—is described as a distinct mechanism. This contrasts with the 6,8-dichloro analog, which has no reported antifungal activity data in the public domain .

Agrochemical Antifungal Microbiology

Optimal Research and Industrial Application Scenarios for 6-Bromo-4H-1,3-benzodioxine


Bromodomain Inhibitor Screening and Epigenetic Probe Development

6-Bromo-4H-1,3-benzodioxine, with its defined IC50 values against BRD4 (398 nM), BRD3 (251 nM), and BRD2 (501 nM) [1], is directly applicable as a bromodomain inhibitor probe. Researchers investigating epigenetic regulation, transcriptional control, or cancer therapeutics can utilize this compound as a starting point for structure-activity relationship (SAR) studies. The 1.6-fold selectivity for BRD3 over BRD4 and 2.0-fold selectivity over BRD2 may be exploited to develop isoform-selective inhibitors, a key goal in bromodomain drug discovery.

Agricultural Fungicide Development and Phytopathogen Control

Given its documented fungicidal activity and interference with fungal protein synthesis , 6-bromo-4H-1,3-benzodioxine is a candidate scaffold for developing new agricultural fungicides. Industrial research programs targeting phytopathogenic fungi on crops or other substrates can leverage this compound in lead optimization campaigns. Its 75% synthesis yield at scale further supports its viability as a cost-effective starting material for agrochemical development.

Cross-Coupling Building Block in Organic Synthesis

The presence of a single bromine atom at the 6-position makes 6-bromo-4H-1,3-benzodioxine an ideal substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [2]. The bromine serves as a superior leaving group compared to chlorine, enabling efficient introduction of aryl, amine, or alkyne moieties. The compound's moderate melting point (43–47°C) facilitates handling and purification during multistep syntheses.

LPAR5 Antagonist Scaffold for Fibrotic Disease Research

The 1,3-benzodioxine core is a recognized pharmacophore for lysophosphatidic acid receptor 5 (LPAR5) antagonists, which are implicated in fibrotic diseases and mast cell activation [2]. 6-Bromo-4H-1,3-benzodioxine, as a halogenated benzodioxine derivative, can serve as a versatile intermediate for synthesizing LPAR5-targeted compounds. The bromine substituent provides a handle for further derivatization while potentially modulating lipophilicity and binding affinity.

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